Benzamide, N-(4-fluorophenyl)-4-[(1,3,4-thiadiazol-2-ylsulfonyl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-(4-fluorophenyl)-4-[(1,3,4-thiadiazol-2-ylsulfonyl)methyl]- is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a fluorophenyl group, a thiadiazole ring, and a sulfonylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(4-fluorophenyl)-4-[(1,3,4-thiadiazol-2-ylsulfonyl)methyl]- typically involves multi-step organic reactions. The process may start with the preparation of the 4-fluorophenyl benzamide, followed by the introduction of the thiadiazole ring through cyclization reactions. The sulfonylmethyl group is then added using sulfonylation reactions. Each step requires specific reagents, catalysts, and conditions such as temperature and pH control.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-(4-fluorophenyl)-4-[(1,3,4-thiadiazol-2-ylsulfonyl)methyl]- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are crucial for the success of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Benzamide, N-(4-fluorophenyl)-4-[(1,3,4-thiadiazol-2-ylsulfonyl)methyl]- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzamide, N-(4-fluorophenyl)-4-[(1,3,4-thiadiazol-2-ylsulfonyl)methyl]- involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.
Comparison with Similar Compounds
Similar Compounds
Benzamide derivatives: Compounds with similar benzamide structures but different substituents.
Fluorophenyl compounds: Compounds containing the fluorophenyl group.
Thiadiazole derivatives: Compounds with the thiadiazole ring structure.
Uniqueness
Benzamide, N-(4-fluorophenyl)-4-[(1,3,4-thiadiazol-2-ylsulfonyl)methyl]- is unique due to the combination of its functional groups, which confer specific chemical properties and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
500568-12-7 |
---|---|
Molecular Formula |
C16H12FN3O3S2 |
Molecular Weight |
377.4 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-4-(1,3,4-thiadiazol-2-ylsulfonylmethyl)benzamide |
InChI |
InChI=1S/C16H12FN3O3S2/c17-13-5-7-14(8-6-13)19-15(21)12-3-1-11(2-4-12)9-25(22,23)16-20-18-10-24-16/h1-8,10H,9H2,(H,19,21) |
InChI Key |
MIICAJCUWHRQCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)C2=NN=CS2)C(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.